molecular formula C20H26N2O5S2 B2584020 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 946347-83-7

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No.: B2584020
CAS No.: 946347-83-7
M. Wt: 438.56
InChI Key: MASWCWGVIVBIEK-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, making it a valuable substance in various scientific and industrial applications. Its structure includes elements such as an ethoxy group, a tetrahydroquinolinyl moiety, and sulfonamide functionality, each contributing to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide involves multiple steps:

  • Formation of the Tetrahydroquinoline Core

    • The tetrahydroquinoline core can be synthesized through cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.

  • Ethylsulfonyl Substitution

  • Attachment of the Ethoxy Group

    • The ethoxy group is introduced via alkylation reactions using ethyl bromide in an ether solvent with a suitable base to facilitate the substitution.

  • Final Coupling with Benzene Sulfonamide

    • The final coupling with benzene sulfonamide involves a condensation reaction, usually facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) in an aprotic solvent.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using large-scale reaction vessels and continuous flow processes to enhance yield and purity. Conditions such as temperature, pressure, and choice of solvent are optimized to ensure efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Under oxidizing conditions, such as those with potassium permanganate or chromium trioxide, the ethoxy group can be oxidized to yield a variety of by-products, including carbonyl-containing compounds.

  • Reduction

    • Reductive conditions, using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), can reduce certain functional groups in the compound, potentially transforming the sulfonamide to an amine.

  • Substitution

    • Nucleophilic substitution reactions can occur, especially at the ethoxy and sulfonyl groups, under appropriate conditions with nucleophiles such as ammonia or amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Nucleophiles: : Ammonia (NH₃), primary and secondary amines

Major Products Formed

  • Oxidation: : Carbonyl compounds

  • Reduction: : Amines

  • Substitution: : Amine derivatives

Scientific Research Applications

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide has significant applications in scientific research, including:

  • Chemistry

    • Used as a precursor in the synthesis of other complex organic molecules.

    • Acts as a ligand in coordination chemistry for the development of metal complexes.

  • Biology

    • Investigated for its potential as an inhibitor of enzymes due to its sulfonamide group.

    • Studied for its interactions with biological membranes and proteins.

  • Medicine

    • Explored for its therapeutic potential in the treatment of diseases due to its structural similarity to other bioactive sulfonamides.

    • Used in drug development research to understand structure-activity relationships.

  • Industry

    • Applied in the development of specialty chemicals and advanced materials.

    • Utilized in the formulation of novel polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide largely depends on its interaction with molecular targets:

  • Molecular Targets

    • Enzymes: The sulfonamide group is known to inhibit certain enzymes by mimicking the substrate and binding to the active site.

    • Receptors: The quinoline core may interact with specific receptors, influencing cellular signaling pathways.

  • Pathways Involved

    • Inhibition of enzyme activity can lead to downstream effects on metabolic pathways, affecting cellular function.

    • Binding to receptors can modulate signaling cascades, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

  • 4-methoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

  • 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

Uniqueness

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is unique in its combination of functional groups, which confer distinctive chemical reactivity and biological activity. The ethoxy and ethylsulfonyl groups, in particular, provide a specific steric and electronic environment that can influence its interactions with molecular targets differently compared to its analogs.

This detailed exploration touches on the multifaceted aspects of this compound, showcasing its synthesis, reactions, applications, mechanisms, and comparison with related compounds.

Properties

IUPAC Name

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-27-20-11-9-18(13-15(20)3)29(25,26)21-17-8-10-19-16(14-17)7-6-12-22(19)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASWCWGVIVBIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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